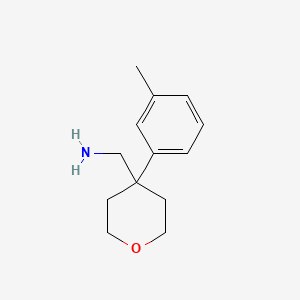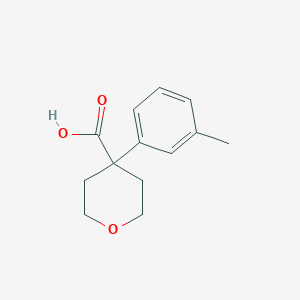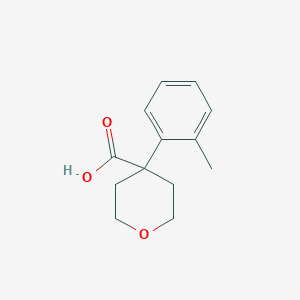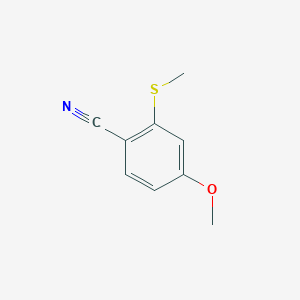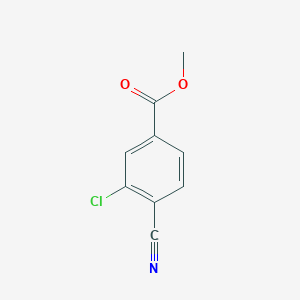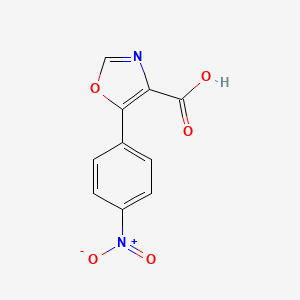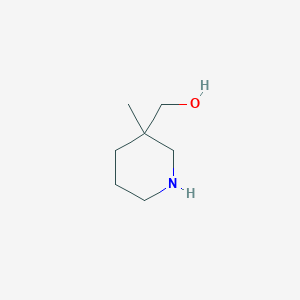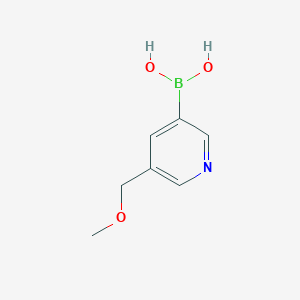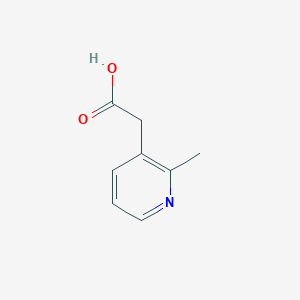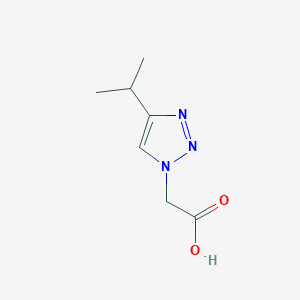
2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid
Übersicht
Beschreibung
2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid is a derivative of triazole, a class of nitrogen-containing heterocycles known for their diverse biological activities. The specific structure of this compound includes an isopropyl group attached to the fourth position of a 1,2,3-triazole ring, which is further linked to an acetic acid moiety. This structure suggests potential for biological activity and utility in chemical synthesis as an intermediate for various chemical reactions.
Synthesis Analysis
The synthesis of related triazole acetic acid derivatives typically involves the functionalization of the triazole ring and subsequent linkage to an acetic acid or its equivalent. For instance, the synthesis of [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, a compound with a similar triazole structure, was achieved by hydrolyzing its nitrile precursor and then converting the resulting acid into an acyl chloride for further reactions . Although the exact synthesis of 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid is not detailed in the provided papers, similar methodologies could be applied, such as functional group transformations and ring closures.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The substitution pattern on the triazole ring, such as the isopropyl group in the compound of interest, can significantly influence the chemical and physical properties of the molecule. The triazole ring is known for its resonance stability, which contributes to the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Triazole derivatives are versatile in chemical reactions, often serving as intermediates for the synthesis of amides, esters, and other derivatives. The acetic acid moiety in 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid provides a functional handle for acylation reactions, as seen in the formation of amides and 1-acylpyrazole from the related [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid . The triazole ring itself can participate in nucleophilic substitution reactions, potentially leading to the formation of various biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as acidity, are influenced by the substituents on the triazole ring and the nature of the acetic acid moiety. For example, the pKa values of various 1,2,4-triazole-3-thioacetic acids were determined to understand their acid-base properties, which are crucial for their biological activity and absorption in the body . The physical properties, including melting points and solubility, are also determined by the molecular structure, as seen in the study of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids . These properties are essential for the practical application of these compounds in drug formulation and synthesis.
Wissenschaftliche Forschungsanwendungen
1. Organic Chemistry and Drug Development
- Application : “2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid” is used as a key building block in drug development projects .
- Method : A safe and efficient three-step continuous process was developed to obtain “2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid”. This process starts from sodium azide, methyl-bromoacetate, and 3-methylbut-1-yne. The isolation of hazardous intermediates was avoided, and by using FT-IR in-line monitoring of the azides involved, risks associated with these components were minimized .
- Results : The continuous method was used for multihundred grams manufacturing of the triazole which was used as a key building block in one of their drug development projects .
2. Carbonic Anhydrase-II Inhibitors
- Application : “2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid” and its analogs have been synthesized and evaluated for their inhibitory activity against the carbonic anhydrase-II enzyme .
- Method : A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .
- Results : The new compounds have shown moderate inhibition potential against the carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
3. HIV-1 Capsid Inhibitors
- Application : “2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid” derivatives have been synthesized and evaluated for their inhibitory activity against the HIV-1 capsid .
- Method : The synthesis of these derivatives was not detailed in the source .
- Results : The synthesized compounds have shown potential as inhibitors of the HIV-1 capsid, which could be useful in the design of antiviral drugs .
4. Industrial Applications
- Application : Compounds containing the 1H-1,2,3-triazole moiety, such as “2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid”, are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (copper alloys) .
- Method : The synthesis of these compounds is not detailed in the source .
- Results : The use of these compounds in various industrial applications has been demonstrated .
Safety And Hazards
Zukünftige Richtungen
The continuous method used for the synthesis of “2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid” was used for multi-hundred grams manufacturing of the triazole, which was used as a key building block in one of the drug development projects . This suggests potential future directions in drug development and manufacturing.
Eigenschaften
IUPAC Name |
2-(4-propan-2-yltriazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)6-3-10(9-8-6)4-7(11)12/h3,5H,4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPGRRKAOCAINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(N=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234447 | |
| Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid | |
CAS RN |
887405-34-7 | |
| Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887405-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




